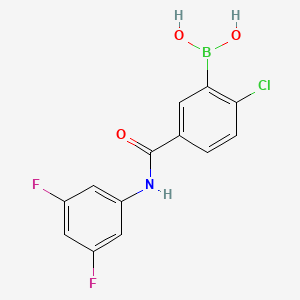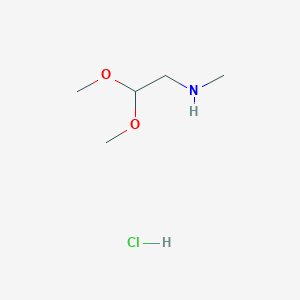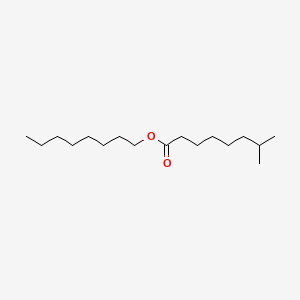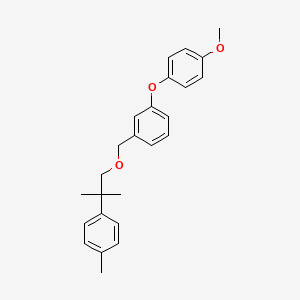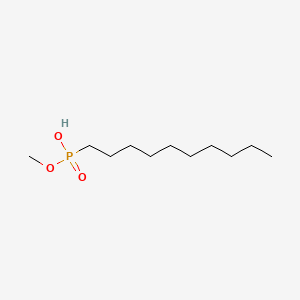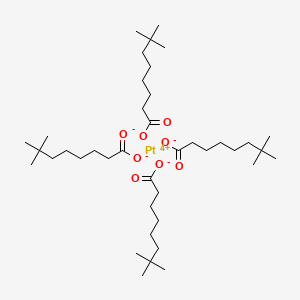
Neodecanoic acid, platinum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodecanoic acid, platinum salt is a compound formed by the reaction of neodecanoic acid with platinum. Neodecanoic acid is a highly branched carboxylic acid with the chemical formula C10H20O2. It is known for its stability and hydrophobic properties. When combined with platinum, it forms a complex that has various applications in different fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, platinum salt typically involves the reaction of neodecanoic acid with a platinum precursor, such as platinum chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process can be summarized as follows:
- Dissolution of neodecanoic acid in an organic solvent.
- Addition of the platinum precursor to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting platinum salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Neodecanoic acid, platinum salt can undergo various chemical reactions, including:
Oxidation: The platinum center can facilitate oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: The compound can also act as a catalyst in reduction reactions, where it helps in the addition of hydrogen to organic molecules.
Substitution: this compound can participate in substitution reactions, where ligands around the platinum center are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions, often under high pressure.
Substitution: Various ligands, such as phosphines or amines, can be used to replace existing ligands around the platinum center.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or alcohols.
Scientific Research Applications
Neodecanoic acid, platinum salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biochemical pathways.
Medicine: Research is ongoing into its potential use in cancer therapy, where platinum-based compounds are known for their anticancer properties.
Industry: It is used in the production of high-performance coatings and as a stabilizer in polymer formulations.
Mechanism of Action
Neodecanoic acid, platinum salt can be compared with other platinum-based compounds, such as:
Cisplatin: A well-known anticancer drug that forms cross-links with DNA, inhibiting its replication.
Carboplatin: Another anticancer agent with a similar mechanism of action but with different pharmacokinetics.
Oxaliplatin: Used in the treatment of colorectal cancer, known for its ability to form DNA adducts.
Uniqueness: this compound is unique due to the presence of the highly branched neodecanoic acid, which imparts specific properties such as increased stability and hydrophobicity. These properties make it suitable for applications where other platinum compounds may not be as effective.
Comparison with Similar Compounds
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diethylhexanoic acid
These compounds share structural similarities with neodecanoic acid and can form similar platinum complexes, but each has unique properties that make them suitable for different applications.
Properties
CAS No. |
97392-80-8 |
|---|---|
Molecular Formula |
C40H76O8Pt |
Molecular Weight |
880.1 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;platinum(4+) |
InChI |
InChI=1S/4C10H20O2.Pt/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |
InChI Key |
WIRNLLDTZSELCZ-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


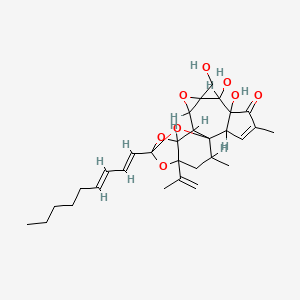
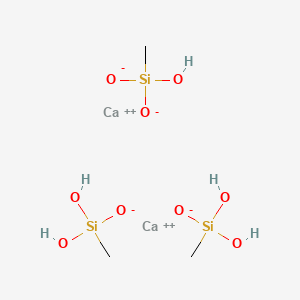
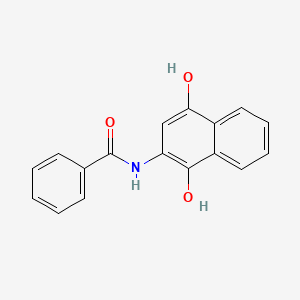
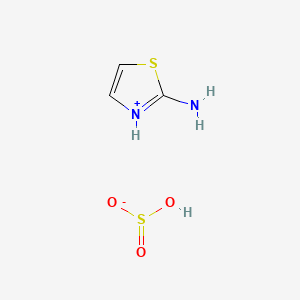
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
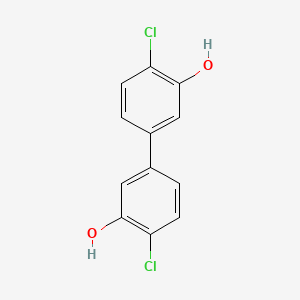
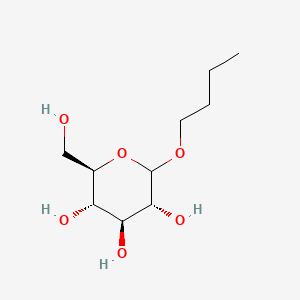
![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
